molecular formula C9H15N3 B13083156 2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13083156
M. Wt: 165.24 g/mol
InChI Key: RAXQOXQWRPORKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1522761-20-1) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . This imidazo[1,2-a]pyrimidine derivative features a fused imidazole and pyrimidine ring system, substituted with an ethyl group at position 2 and a methyl group at position 6.

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-component reactions, as described in , where 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate undergo a one-pot condensation under catalytic conditions to yield high-purity products .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-ethyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-6-12-5-4-7(2)10-9(12)11-8/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

RAXQOXQWRPORKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2CCC(NC2=N1)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic conditions. This reaction typically proceeds through an intramolecular cyclization mechanism . Industrial production methods often employ multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve high yields and purity .

Chemical Reactions Analysis

2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • This compound’s derivative (Compound 61) demonstrated efficacy in tuberculosis treatment pipelines .
  • 2-tert-Butyl analogue : The bulky tert-butyl group introduces steric hindrance, which may reduce binding affinity in certain targets but improve metabolic stability .
  • 2-Phenyl hydrochloride : The aromatic phenyl group enables π-π stacking interactions with biological targets, making it a preferred scaffold for kinase inhibitors .

Hydrogen Bonding and Crystallography

highlights that hydrogen-bonding patterns in imidazo[1,2-a]pyrimidines significantly influence their crystallinity and solubility. For instance, the hydrochloride salt of the 2-phenyl derivative (CAS: 1803571-96-1) exhibits enhanced solubility in polar solvents due to ionic interactions .

Commercial and Research Relevance

  • Biological Data : Compound 61, derived from 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, showed promising activity against Mycobacterium tuberculosis in NMR-characterized studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.